molecular formula C10H7BrN2 B1280967 5-Bromo-2,3'-bipyridine CAS No. 774-53-8

5-Bromo-2,3'-bipyridine

Cat. No.: B1280967
CAS No.: 774-53-8
M. Wt: 235.08 g/mol
InChI Key: ILJRIAPZWHYPMK-UHFFFAOYSA-N
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Description

5-Bromo-2,3’-bipyridine: is an organic compound with the chemical formula C10H7BrN2 It is a derivative of bipyridine, where a bromine atom is substituted at the 5th position of the 2,3’-bipyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3’-bipyridine typically involves the bromination of 2,3’-bipyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 5-Bromo-2,3’-bipyridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,3’-bipyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include organolithium or Grignard reagents.

    Coupling Reactions: Palladium or nickel catalysts are often used in the presence of ligands and bases.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.

Major Products Formed:

    Substitution Reactions: Products include various substituted bipyridines.

    Coupling Reactions: Products include extended bipyridine systems and complex ligands.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of bipyridine derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-2,3’-bipyridine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of ligands in coordination chemistry and catalysis.

Biology and Medicine: In biological research, 5-Bromo-2,3’-bipyridine is used in the design of molecules that can interact with biological targets

Industry: The compound is used in the development of materials for electronic and photonic applications. It is also used in the synthesis of dyes and pigments.

Comparison with Similar Compounds

  • 5-Bromo-2,2’-bipyridine
  • 5,5’-Dibromo-2,2’-bipyridine
  • 2,2’-Bipyridine

Comparison: 5-Bromo-2,3’-bipyridine is unique due to the position of the bromine atom, which influences its reactivity and the types of reactions it can undergo Compared to 5-Bromo-2,2’-bipyridine, the 2,3’-bipyridine structure offers different coordination properties and electronic effects

Properties

IUPAC Name

5-bromo-2-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJRIAPZWHYPMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464417
Record name 5-Bromo-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774-53-8
Record name 5-Bromo-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 11 flask, 20 g of 3-pyridine boronic acid, 50 g of 2,5-dibromopyridine, 5.5 g of Pd(PPh3)4, 33.9 g of sodium carbonate, 500 ml of toluene, 150 ml of ethanol, and 150 ml of pure water were put, and the solution was stirred at reflux temperature for 3.5 hours. After heating, the reaction liquid was cooled to room temperature and the organic layer was extracted. The organic layer was concentrated in an evaporator, the concentrates were purified by column chromatography, then, recrystallized in heptane, and thus 27 g of 5-bromo-2,3′-bipyridine was obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
33.9 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
5.5 g
Type
catalyst
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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